2,3,4-Tribromo-6-(2,4-dibromophenoxy)phenol
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Overview
Description
2,3,4-tribromo-6-(2,4-dibromophenoxy)phenol is a brominated phenoxyphenol compound known for its broad antibacterial activity against medically relevant gram-positive and gram-negative pathogens . This compound is derived from marine sponges and has shown potential in various scientific research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4-tribromo-6-(2,4-dibromophenoxy)phenol typically involves the bromination of phenol derivatives. The reaction conditions often include the use of bromine or bromine-containing reagents under controlled temperatures and solvent conditions . The exact synthetic route may vary depending on the desired yield and purity of the compound.
Industrial Production Methods
it is likely that large-scale synthesis would involve similar bromination reactions with optimization for cost-effectiveness and scalability .
Chemical Reactions Analysis
Types of Reactions
2,3,4-tribromo-6-(2,4-dibromophenoxy)phenol undergoes various chemical reactions, including:
Oxidation: Catalyzed by SiO2-supported iron (III)-5,10,15,20-tetrakis (4-carboxyphenyl) porphyrin.
Reduction: Degradation by Bacillus sp.
Substitution: Involves the replacement of bromine atoms with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include bromine, iron (III) porphyrin catalysts, and microbial strains capable of reductive bromination . Reaction conditions vary but often involve controlled temperatures and specific solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidative degradation may yield various brominated phenol derivatives, while reductive bromination can lead to debrominated phenol compounds .
Scientific Research Applications
2,3,4-tribromo-6-(2,4-dibromophenoxy)phenol has several scientific research applications, including:
Antibacterial Activity: Effective against both gram-positive and gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa.
Biofilm Disruption: Capable of killing biofilm-incorporated cells without affecting biofilm structural integrity.
Anticancer Potential: Preliminary studies suggest potential anticancer activity, particularly in inducing apoptosis in leukemic cell lines.
Environmental Studies: Used as a reference standard in environmental analysis for detecting brominated compounds in various matrices.
Mechanism of Action
The mechanism of action of 2,3,4-tribromo-6-(2,4-dibromophenoxy)phenol involves:
Bacterial Uptake: Mediated by phosphotransferase systems such as scrA and mtlA in MRSA.
Antibacterial Activity: Disrupts bacterial cell membranes and inhibits essential cellular processes.
Anticancer Activity: Induces apoptosis in cancer cells through pathways that are still under investigation.
Comparison with Similar Compounds
Similar Compounds
4,6-dibromo-2-(2,4-dibromophenoxy)phenol: Another brominated phenoxyphenol with similar antibacterial properties.
4,5,6-tribromo-2-(2,4-dibromophenoxy)phenol: Exhibits potential anticancer activity.
5-epi-nakijinone Q: A compound with notable antineoplastic effects.
Uniqueness
2,3,4-tribromo-6-(2,4-dibromophenoxy)phenol is unique due to its simultaneous activity against different growth forms of bacteria, including planktonic cells, persisters, and biofilm-incorporated cells . Its moderate cytotoxicity against human cell lines also makes it a promising scaffold for developing new antimicrobial agents .
Properties
CAS No. |
80246-24-8 |
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Molecular Formula |
C12H5Br5O2 |
Molecular Weight |
580.7 g/mol |
IUPAC Name |
2,3,4-tribromo-6-(2,4-dibromophenoxy)phenol |
InChI |
InChI=1S/C12H5Br5O2/c13-5-1-2-8(6(14)3-5)19-9-4-7(15)10(16)11(17)12(9)18/h1-4,18H |
InChI Key |
FSIJSYKTNOYMTQ-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1Br)Br)OC2=CC(=C(C(=C2O)Br)Br)Br |
Canonical SMILES |
C1=CC(=C(C=C1Br)Br)OC2=CC(=C(C(=C2O)Br)Br)Br |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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